molecular formula C13H15BrN2 B8433435 5-bromo-3-(N-methylpyrrolidin-3-yl)1H-indole

5-bromo-3-(N-methylpyrrolidin-3-yl)1H-indole

Cat. No. B8433435
M. Wt: 279.18 g/mol
InChI Key: ZZQOVQIQWNYKBJ-UHFFFAOYSA-N
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Patent
US05998438

Procedure details

To a stirred solution of 3-(5-bromo-1H-indol-3-yl)-N-methylsuccinimide (1.3 g, 4.2 mmol) in anhydrous tetrahydrofuran (12 mL) at 0° C., was added lithium aluminum hydride (1M solution in tetrahydrofuran, 9.3 mL, 9.3 mmol). The resulting mixture was heated to reflux under argon for 2 hours, then cooled to 0° C. and quenched with cold water (2 mL) and ammonium hydroxide (15 mL). The resulting solution was stirred at room temperature for 1 hour and then filtered through celite. The filtrate was evaporated to dryness and the crude product extracted into ethyl acetate (250 mL). The solvent was once again evaporated and the product purified by silica gel chromatography using chloroform/ammonia (2M in methanol) (9:1) as the eluent to provide the title compound as a white solid (0.700 g, 64%). mp 152-154° C.; HRMS (FAB): MH+ for C13H1579BrN2, calculated 279.0496, found 279.0478.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH:11]1[C:16](=O)[N:15]([CH3:18])[C:13](=O)[CH2:12]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH:11]1[CH2:12][CH2:13][N:15]([CH3:18])[CH2:16]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
BrC=1C=C2C(=CNC2=CC1)C1CC(=O)N(C1=O)C
Name
Quantity
9.3 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under argon for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with cold water (2 mL) and ammonium hydroxide (15 mL)
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
the crude product extracted into ethyl acetate (250 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was once again evaporated
CUSTOM
Type
CUSTOM
Details
the product purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C2C(=CNC2=CC1)C1CN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.